molecular formula C6H2Cl3I B1593578 1,2,3-Trichloro-5-iodobenzene CAS No. 64634-61-3

1,2,3-Trichloro-5-iodobenzene

Cat. No. B1593578
CAS RN: 64634-61-3
M. Wt: 307.3 g/mol
InChI Key: RVAULXUQOQCUSC-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-5-iodobenzene is a chemical compound with the molecular formula C6H2Cl3I . It is a white to off-white solid with a molecular weight of 307.34 . The IUPAC name for this compound is 1,2,3-trichloro-5-iodobenzene .

Scientific Research Applications

  • Synthesis and Recyclability in Organic Chemistry
    The compound 1,2,3-Trichloro-5-iodobenzene and its derivatives have been utilized in organic chemistry for the synthesis of other complex molecules. For instance, a derivative, 2,4,6-tris[(4-iodo)phenoxy)]-1,3,5-triazine, was synthesized and used as a recyclable ‘iodoarene’ for α-tosyloxylation of enolizable ketones. This process highlighted the compound's potential in facilitating reactions and its recyclability due to its insolubility in certain solvents, adding an element of sustainability in chemical processes (Thorat et al., 2014).

  • Inhibitory Activity against Acidic Corrosion of Steels
    Derivatives of 1,2,3-Trichloro-5-iodobenzene have been synthesized with potential inhibitory activity against the acidic corrosion of steels. These compounds include 1,4-disubstituted 1,2,3-triazoles synthesized from compounds such as 1-(azidomethyl)-4-iodobenzene. Their corrosion inhibiting properties were determined through electrochemical techniques, indicating the compound's potential in material science and engineering (Negrón-Silva et al., 2013).

  • Ring-opening Dichlorination in Organic Synthesis
    The compound has been involved in the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes using iodobenzene dichloride, resulting in products bearing chlorine atoms. This process demonstrates the compound's application in the generation of diverse organic products with different donor and acceptor groups, showcasing its versatility in synthetic organic chemistry (Garve et al., 2014).

  • Mechanistic Studies in Electrochemical Processes
    Mechanistic studies involving the electrochemical reductive cleavage of carbon-halogen bonds in derivatives of 1,2,3-Trichloro-5-iodobenzene, such as the carbon-iodine bond in 5-bromo-1,3-dichloro-2-iodobenzene, have been conducted. These studies, using the Marcus theory of heterogeneous outer sphere electron transfer, shed light on the detailed mechanisms of electrochemical processes in organic compounds (Prasad & Sangaranarayanan, 2004).

  • Applications in Polymer Chemistry and Material Science
    Compounds like 1,3,5-trichloro-2,4,6-trifluorobenzene, related to 1,2,3-Trichloro-5-iodobenzene, have been used in polymer chemistry. For instance, their triazidation and subsequent reactions have implications in creating photoactive cross-linking reagents for polymer chemistry and as starting materials in the synthesis of organic magnetic materials (Chapyshev & Chernyak, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2,3-trichloro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAULXUQOQCUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300870
Record name 1,2,3-trichloro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trichloro-5-iodobenzene

CAS RN

64634-61-3
Record name NSC139587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-trichloro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a suspension of 25.0 g of 3,4,5-trichloroaniline in 10 mL of acetonitrile, 25 mL of methanol and 100 mL of water, a solution of 9.7 g of sodium nitrite in 25 mL of water was dropped while stirring and ice-cooling the suspension over 20 minutes and after the completion of the dropping, the resultant mixture was stirred at 5 to 6° C. for 30 minutes. Next, the reaction mixture was dropped into 75 mL of an aqueous solution of 23.2 g of potassium iodide which was heated to 80° C. over 20 minutes and after the completion of the dropping, the resultant mixture was continuously stirred at the same temperature further for 1 hour. After the completion of the reaction, 50 mL of an aqueous solution of 7.64 g of urea was added to the reaction mixture and the resultant mixture was left to be cooled down to room temperature while stirring the mixture, followed by diluting the mixture with 400 mL of ethyl acetate. Subsequently, an insoluble substance was filtered off from the mixture by Celite filtration. The organic phase was washed with 300 mL of a saturated sodium hydrogen sulfite aqueous solution and next with 200 mL of water and then dehydrated and dried over saturated saline and anhydrous sodium sulfate in this order, and the solvent was distilled off under reduced pressure. The resultant residue was purified by silica gel column chromatography eluting with hexane to obtain 29.3 g of the objective substance as a light yellow crystal.
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
75 mL
Type
reactant
Reaction Step Five
Quantity
23.2 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Seven
Name
Quantity
7.64 g
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GB Deacon, BSF Taylor - Australian Journal of Chemistry, 1981 - CSIRO Publishing
Mercuration of boiling 1,2,4-trichlorobenzene with mercuric trifluoroacetate yields complex species, which were shown to contain mainly µ-(2,5,6-trichloro-1,3-phenylene)dimercury …
Number of citations: 9 www.publish.csiro.au

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